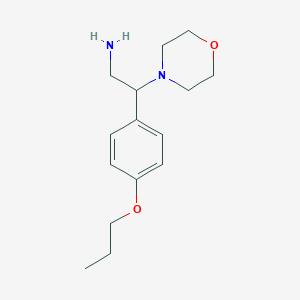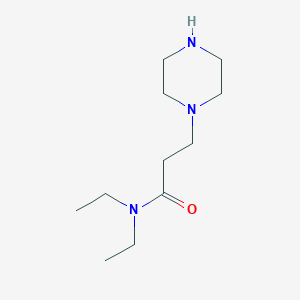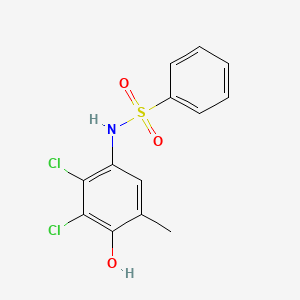![molecular formula C14H11NO B12127470 2'-Methoxy[1,1'-biphenyl]-3-carbonitrile CAS No. 154848-37-0](/img/structure/B12127470.png)
2'-Methoxy[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methoxy[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of biphenyl, where a methoxy group is attached to one of the phenyl rings at the 2’ position, and a cyano group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybiphenyl and a suitable nitrile source.
Reaction Conditions: The nitrile group can be introduced via a nucleophilic substitution reaction. Common reagents include sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Catalysts: Transition metal catalysts such as palladium or copper may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at elevated temperatures (80-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2’-Methoxy[1,1’-biphenyl]-3-carbonitrile may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and cyano groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are common.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products
Oxidation: Formation of 2’-methoxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 2’-methoxy[1,1’-biphenyl]-3-amine or 2’-methoxy[1,1’-biphenyl]-3-aldehyde.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2’-Methoxy[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2’-Methoxy[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and cyano groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyanobiphenyl: Lacks the methoxy group, affecting its solubility and electronic properties.
2’-Methoxy[1,1’-biphenyl]-4-carbonitrile: Similar structure but with the cyano group at a different position, leading to different reactivity and properties.
Uniqueness
2’-Methoxy[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both methoxy and cyano groups, which confer distinct electronic and steric effects
Properties
CAS No. |
154848-37-0 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9H,1H3 |
InChI Key |
ZLJZSLGPFPECRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12127397.png)
![3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12127407.png)



![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127420.png)


![[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12127435.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12127442.png)
![N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127449.png)
![2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B12127460.png)
![3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12127465.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127468.png)
